3-(3,4-Dimethoxyphenyl)-6-(dimethylamino)isobenzofuran-1(3H)-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-6-(dimethylamino)isobenzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a benzofuran ring, dimethoxyphenyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(dimethylamino)isobenzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors One common route involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the benzofuran ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-6-(dimethylamino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group or the methoxy groups on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-6-(dimethylamino)isobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(dimethylamino)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic acid: Another similar compound with a carboxylic acid group instead of the benzofuran ring.
Uniqueness
3-(3,4-Dimethoxyphenyl)-6-(dimethylamino)isobenzofuran-1(3H)-one is unique due to its combination of a benzofuran ring and a dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62633-14-1 |
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Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(dimethylamino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H19NO4/c1-19(2)12-6-7-13-14(10-12)18(20)23-17(13)11-5-8-15(21-3)16(9-11)22-4/h5-10,17H,1-4H3 |
InChI Key |
RECODFWTOGXYFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(OC2=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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